molecular formula C19H18N4OS B14934820 N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14934820
M. Wt: 350.4 g/mol
InChI Key: ZSQCMBURCSRMHY-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features an indole, thiophene, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of enzyme activity.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4OS/c1-23-11-13(15-4-2-3-5-18(15)23)6-8-20-19(24)17-10-16(21-22-17)14-7-9-25-12-14/h2-5,7,9-12H,6,8H2,1H3,(H,20,24)(H,21,22)

InChI Key

ZSQCMBURCSRMHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC(=NN3)C4=CSC=C4

Origin of Product

United States

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